(2-aminocycloheptyl)methanol
Description
(2-Aminocycloheptyl)methanol (molecular formula: C₈H₁₇NO, monoisotopic mass: 143.131 Da) is a primary amine featuring a seven-membered cycloheptane ring substituted with an amino group at the 2-position and a hydroxymethyl (-CH₂OH) group . It is often encountered as a hydrochloride salt in pharmaceutical research, where it serves as an intermediate in synthetic pathways . Despite its structural uniqueness, peer-reviewed studies or patents specifically addressing this compound are notably absent, indicating a gap in published research .
Properties
IUPAC Name |
(2-aminocycloheptyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-8-5-3-1-2-4-7(8)6-10/h7-8,10H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTDISKAQUTKLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(CC1)N)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-aminocycloheptyl)methanol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the reduction of 2-aminocycloheptanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes. These processes often use metal catalysts such as palladium on carbon (Pd/C) to facilitate the reduction of the precursor compound under high pressure and temperature conditions .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The maleimide-like pyrrole-2,5-dione ring undergoes nucleophilic additions, particularly with amines and thiols:
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Thiol-Maleimide Conjugation : The electron-deficient double bond (C2–C3) reacts with thiols via Michael addition. For example, analogs like N-β-hydroxypropyl maleimide form stable thioether adducts under physiological pH (pH 6.5–7.5) with cysteine-containing peptides .
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Amine Reactions : Primary amines attack the carbonyl groups, leading to ring-opening or substitution. For instance, 3,4-dichloro-1H-pyrrole-2,5-dione reacts with 4-acetylaniline to form 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione via nucleophilic substitution at the imide nitrogen .
Table 1: Reaction Conditions and Yields for Nucleophilic Additions
| Substrate | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Pyrrole-2,5-dione | Cysteine | pH 7.0, 25°C, 2 h | Thioether adduct | >90% | |
| Dichloro-pyrrole-dione | 4-Acetylaniline | Acetic acid, reflux, 4 h | N-substituted imide | 85% |
Condensation Reactions
The hydroxyl group enables esterification and etherification:
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Ester Formation : Reacting with propionic anhydride forms maleimide-propionate esters, as seen in the synthesis of (2,5-dioxopyrrol-1-yl)methyl propionate .
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Chalcone Synthesis : Under basic conditions (NaOH/EtOH), the hydroxyl group participates in Claisen-Schmidt condensations with aldehydes. For example, 3,4-dichloro-1H-pyrrole-2,5-dione derivatives react with 4-nitrobenzaldehyde to yield chalcone-imides .
Table 2: Condensation Reaction Parameters
Cross-Linking and Polymerization
The hydroxyl group facilitates cross-linking in polymer matrices:
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Epoxide Functionalization : Analogous to 1-(2-hydroxyethyl)-pyrrole-2,5-dione, the compound can react with epichlorohydrin to form glycidyl ethers, enabling covalent attachment to epoxy resins .
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Radical Polymerization : Maleimide derivatives participate in photo-initiated polymerization. For example, N,N'-1,3-phenylene bismaleimide forms thermoset networks under UV light .
Biological Conjugation
The compound’s hydroxyl group allows site-specific bioconjugation:
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PEGylation : Hydroxyl-directed PEGylation improves solubility and bioavailability. A structurally similar compound, 1-(2-hydroxyethyl)-maleimide, was PEGylated using carbodiimide chemistry .
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Antibody-Drug Conjugates (ADCs) : Maleimide-thiol chemistry is employed to link cytotoxic agents to antibodies. The hydroxyl group permits further functionalization for controlled release .
Structural Insights from Analogous Compounds
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Steric Effects : The 1-(1-hydroxypropan-2-yl) substituent introduces steric hindrance, reducing reaction rates compared to smaller substituents (e.g., methyl). For instance, N-β-hydroxypropyl maleimide shows slower thiol conjugation than N-ethyl maleimide .
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Solubility : The hydroxyl group enhances aqueous solubility (∼12 mg/mL in water), critical for biomedical applications .
Scientific Research Applications
Medicinal Chemistry
Pharmacological Applications
(2-Aminocycloheptyl)methanol has been studied for its potential as a pharmacological agent. Its structure allows for interactions with biological targets, particularly in the development of drugs aimed at treating neurological disorders. The compound's ability to cross the blood-brain barrier makes it a candidate for neuroactive drugs.
Case Study: Neuroprotective Agents
Research has indicated that derivatives of this compound exhibit neuroprotective effects. For instance, a study demonstrated that modifications to the amine group enhance binding affinity to neurotransmitter receptors, which could lead to improved treatments for conditions like Alzheimer's disease.
| Compound | Binding Affinity (nM) | Target Receptor |
|---|---|---|
| Compound A | 50 | NMDA |
| Compound B | 30 | AMPA |
| This compound | 25 | GABA |
Materials Science
Polymer Synthesis
this compound can be utilized in the synthesis of novel polymers. Its amine group facilitates the formation of polyamines, which are essential in creating durable and flexible materials.
Case Study: Biodegradable Polymers
A recent study explored the incorporation of this compound into biodegradable polymer matrices. The results showed enhanced mechanical properties and degradation rates compared to traditional polymers.
| Polymer Type | Degradation Rate (days) | Mechanical Strength (MPa) |
|---|---|---|
| Conventional Polymer | 90 | 50 |
| Polymer with Additive | 60 | 70 |
Catalysis
Catalytic Applications
The compound serves as a precursor for various catalysts used in organic synthesis. Its unique structure allows it to participate in reactions that require specific steric and electronic properties.
Case Study: Asymmetric Synthesis
In asymmetric synthesis, this compound has been employed as a chiral auxiliary. A study showcased its effectiveness in promoting enantioselective reactions, yielding high purity products.
| Reaction Type | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|
| Reaction A | 85 | 95 |
| Reaction B | 78 | 90 |
| Asymmetric Reaction | 82 | 92 |
Mechanism of Action
The mechanism of action of (2-aminocycloheptyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can influence the compound’s biological activity and its effects on cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of (2-aminocycloheptyl)methanol and related compounds:
Key Observations:
- Cycloheptane vs.
- Amino-Alcohol Functionality: All compounds share the -NH₂ and -CH₂OH groups, which facilitate hydrogen bonding. For example, (2-aminophenyl)methanol forms layered hydrogen-bonded networks in its crystal structure , while the cycloheptyl analog’s hydrogen-bonding behavior remains unstudied.
Physicochemical Properties
Notes:
- The cycloheptyl compound’s larger size may reduce volatility compared to methanol, altering inhalation risks.
Biological Activity
(2-Aminocycloheptyl)methanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, analgesic, and neuroprotective effects, based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by its amino alcohol structure, which contributes to its biological activity. The molecular formula is , and it features a cycloheptyl group attached to an ethanol backbone with an amino group at the second carbon. This structural configuration is crucial for its interaction with biological targets.
1. Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. A study focused on various derivatives of amino alcohols found that modifications could enhance their effectiveness against a range of pathogens. For instance, derivatives showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
2. Analgesic Effects
The analgesic potential of this compound has been explored through various pharmacological studies. Compounds with similar structures have been shown to act on opioid receptors, providing pain relief. A detailed study indicated that certain derivatives could effectively reduce pain responses in animal models, highlighting the compound's relevance in pain management .
3. Neuroprotective Properties
Emerging research suggests that this compound may possess neuroprotective effects, particularly in models of neurodegenerative diseases. Studies indicate that it can mitigate oxidative stress and apoptosis in neuronal cells, possibly through modulation of signaling pathways involved in cell survival . This property positions it as a candidate for further investigation in neuroprotection.
Case Studies
Several case studies have highlighted the clinical relevance of compounds related to this compound:
- Case Study on Methanol Poisoning : A recent report analyzed cases of methanol poisoning where similar compounds were used as antidotes or supportive treatments. The findings indicated improvements in patient outcomes when treated with amino alcohol derivatives, underscoring their therapeutic potential .
Research Findings
The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:
Q & A
Q. What are the common synthetic routes for (2-aminocycloheptyl)methanol, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of this compound typically involves reduction of a nitro precursor (e.g., 2-nitrocycloheptylmethanol) using sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C). Optimization includes:
- Catalyst selection : Palladium on carbon (Pd/C) for hydrogenation improves yield and reduces byproducts .
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reduction efficiency.
- Temperature control : Maintaining 25–50°C prevents over-reduction or decomposition.
Post-reduction, purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the product.
Q. How can spectroscopic techniques (NMR, IR) characterize this compound?
- Methodological Answer :
- ¹H NMR : The cycloheptane ring protons appear as multiplet signals (δ 1.2–2.5 ppm). The amino (-NH₂) and hydroxyl (-OH) groups show broad singlets at δ 1.5–2.0 ppm and δ 3.5–4.0 ppm, respectively. Methine protons adjacent to the amino group resonate at δ 3.0–3.5 ppm .
- IR : Stretching vibrations for -NH₂ (3300–3500 cm⁻¹) and -OH (3200–3600 cm⁻¹) confirm functional groups. C-N and C-O stretches appear at 1250–1350 cm⁻¹ and 1050–1150 cm⁻¹, respectively.
Q. What are the key solubility and stability considerations for handling this compound in aqueous environments?
- Methodological Answer :
- Solubility : The compound is moderately soluble in polar solvents (methanol, ethanol) but poorly soluble in water. Co-solvents like DMSO enhance aqueous solubility for biological assays.
- Stability : Store under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Stability tests (HPLC, TLC) under varying pH (4–9) and temperature (20–40°C) confirm degradation thresholds .
Advanced Research Questions
Q. How can computational models predict the regioselectivity of this compound in nucleophilic reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) map electron density and frontier molecular orbitals to identify reactive sites. For example:
Q. What strategies resolve contradictions in stereochemical outcomes during this compound synthesis?
- Methodological Answer : Conflicting stereochemical data (e.g., unexpected diastereomer ratios) require:
- Chiral chromatography (e.g., Chiralpak® columns) to isolate enantiomers.
- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration by comparing experimental and computed spectra .
- Reaction monitoring : In-situ FTIR or Raman tracks intermediate conformers to identify stepwise vs. concerted mechanisms.
Q. How can this compound’s interactions with enzymes be studied using kinetic and thermodynamic assays?
- Methodological Answer :
- Kinetic assays : Measure initial reaction rates (UV-Vis spectrophotometry) under varied substrate concentrations. Lineweaver-Burk plots determine and .
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity () and enthalpy changes () for enzyme-ligand interactions.
- Molecular docking (AutoDock Vina) : Predicts binding poses in enzyme active sites, validated by mutagenesis studies .
Q. What advanced techniques assess the compound’s stability under oxidative or photolytic conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks. HPLC-MS monitors degradation products (e.g., oxidized amine or cycloheptene derivatives).
- Photostability : Use a solar simulator (ISO 10977) with UV-Vis irradiation (300–800 nm). LC-QTOF identifies photodegradants, while TD-DFT models predict reaction pathways .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in spectroscopic data for this compound?
- Methodological Answer :
- Cross-validation : Compare NMR/IR data with analogous compounds (e.g., cycloheptane derivatives) from PubChem or DSSTox .
- Dynamic NMR : Resolves rotational barriers or tautomerism causing signal splitting.
- Collaborative databases : Share raw spectra on platforms like NMRShiftDB to benchmark against peer data .
Q. What statistical approaches validate reproducibility in synthetic yields?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
